What are the chemical properties of 2-(Perfluorodecyl)ethyl methacrylate?
What are the chemical properties of 2-(Perfluorodecyl)ethyl methacrylate?
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Perfluorodecyl)ethyl Methacrylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-(Perfluorodecyl)ethyl methacrylate. It moves beyond a simple recitation of facts to explore the causal relationships between the monomer's unique molecular structure and the remarkable properties of its corresponding polymer. The protocols and insights herein are designed to be both educational and immediately applicable in a laboratory setting.
Section 1: Foundational Profile of the Monomer
2-(Perfluorodecyl)ethyl methacrylate, also known by its synonym 10:2 fluorotelomer methacrylate (10:2 FTMAC), is a specialized acrylic monomer distinguished by a long, highly fluorinated side chain.[1] This structural feature is the primary determinant of its chemical behavior and the performance characteristics of the polymers derived from it. The molecule consists of three key domains: a reactive methacrylate head, a short ethyl spacer, and a terminal perfluorodecyl tail. This amphipathic character at the molecular level is fundamental to its utility in advanced materials science.
Molecular Structure and Identification
The precise arrangement of these domains dictates the monomer's reactivity and the ultimate properties of the resulting polymer.
Caption: Molecular structure of 2-(Perfluorodecyl)ethyl methacrylate.
Physicochemical Data Summary
The quantitative properties of the monomer are essential for reaction stoichiometry, purification, and safety considerations. The data presented below has been aggregated from authoritative chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl 2-methylprop-2-enoate | [1] |
| CAS Number | 2144-54-9 | [1][2] |
| Molecular Formula | C₁₆H₉F₂₁O₂ | [1] |
| Molecular Weight | 632.21 g/mol | [1] |
| Physical Form | Solid | [3] |
| Melting Point | 43-45 °C | [3] |
| Density (approx.) | 1.56 - 1.60 g/mL @ 25 °C | [2] |
| Solubility | Soluble in chloroform; sparingly soluble in methanol | [3][4] |
Section 2: Synthesis and Polymerization Protocols
A core tenet of materials science is the ability to reliably synthesize both the monomeric building blocks and the final polymer. This section provides validated, step-by-step protocols grounded in established chemical principles.
Monomer Synthesis: Esterification
The most direct route to synthesizing 2-(Perfluorodecyl)ethyl methacrylate is via the esterification of its corresponding alcohol, 2-(Perfluorodecyl)ethanol, with methacryloyl chloride.[5] This is a classic nucleophilic acyl substitution reaction.
Causality of Experimental Choices:
-
Base (Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. Triethylamine is a non-nucleophilic organic base that acts as an acid scavenger, neutralizing the HCl to form a salt (triethylammonium chloride) and preventing side reactions, such as the acid-catalyzed polymerization of the methacrylate product.[6]
-
Inert Solvent (Anhydrous THF): The solvent must not react with the highly electrophilic methacryloyl chloride. Tetrahydrofuran (THF) is an excellent choice, but it must be anhydrous (dry) to prevent hydrolysis of the acid chloride.[6]
-
Low Temperature (0 °C): The reaction is exothermic. Maintaining a low temperature controls the reaction rate, minimizes side reactions, and improves selectivity.[7]
-
Inhibitor (BHT): Methacrylates can undergo spontaneous radical polymerization, especially when heated. A small amount of a radical scavenger like Butylated hydroxytoluene (BHT) is added to ensure the monomer remains stable during synthesis and purification.[7]
Experimental Protocol: Synthesis of 2-(Perfluorodecyl)ethyl Methacrylate
-
Reaction Setup: Charge a flame-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel with 2-(Perfluorodecyl)ethanol (1.0 eq) and a radical inhibitor (e.g., BHT, ~200 ppm).[5]
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the alcohol. Cool the flask to 0 °C in an ice bath. Add triethylamine (1.2 eq) to the stirred solution.
-
Reagent Addition: Dissolve methacryloyl chloride (1.1 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the reaction flask over 60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the final product.
Polymerization: Controlled Radical Polymerization
To create well-defined polymers with predictable molecular weights and low dispersity (Đ), controlled/"living" radical polymerization techniques are superior to conventional free-radical methods.[8] Atom Transfer Radical Polymerization (ATRP) is a robust method for fluorinated methacrylates.[9][10][11]
Causality of Experimental Choices:
-
Catalyst System (Cu(II)Br₂/Me₆-TREN): This copper-ligand complex is the heart of the ATRP process. It reversibly activates and deactivates the growing polymer chains, preventing termination reactions and allowing for uniform chain growth.[9][10]
-
Solvent (2-trifluoromethyl-2-propanol): Fluorinated monomers and polymers often have poor solubility in common organic solvents. This fluorinated alcohol provides an ideal medium that solubilizes all components (monomer, polymer, and catalyst) without participating in detrimental side reactions like transesterification.[9][10][11]
-
Initiation (UV Irradiation): Light provides the energy to initiate the polymerization in a controlled manner, offering temporal control over the reaction.[9]
Caption: Experimental workflow for monomer synthesis and polymerization.
Experimental Protocol: Photo-mediated ATRP of 2-(Perfluorodecyl)ethyl Methacrylate
-
Stock Solution Prep: Prepare stock solutions of the initiator (e.g., ethyl α-bromophenylacetate), copper(II) bromide (Cu(II)Br₂), and the ligand tris[2-(dimethylamino)ethyl]amine (Me₆-TREN) in the reaction solvent, 2-trifluoromethyl-2-propanol.
-
Reaction Setup: In a Schlenk flask, add the 2-(Perfluorodecyl)ethyl methacrylate monomer (e.g., 100 eq). Add the required volumes of the initiator (1 eq), catalyst, and ligand stock solutions. Add additional solvent to achieve the desired monomer concentration (e.g., 20% w/v).
-
Degassing: Seal the flask and subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which terminates radical polymerization.
-
Polymerization: Place the flask under UV irradiation (e.g., 365 nm) at room temperature. Monitor the polymerization progress by taking aliquots at timed intervals and analyzing monomer conversion via ¹H NMR spectroscopy.
-
Termination and Purification: Once the desired conversion is reached, expose the reaction mixture to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Section 3: Core Chemical Properties of the Polymer
The polymerization of 2-(Perfluorodecyl)ethyl methacrylate yields a polymer, poly(2-(Perfluorodecyl)ethyl methacrylate), with a unique and powerful combination of properties derived directly from its fluorinated side chains.
Sources
- 1. 2-(Perfluorodecyl)ethyl methacrylate | C16H9F21O2 | CID 102214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluoryx.com [fluoryx.com]
- 3. 2-(Perfluorodecyl)ethyl methacrylate CAS#: 2144-54-9 [amp.chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. 2-(Perfluorodecyl)ethanol | C12H5F21O | CID 70083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials [escholarship.org]
